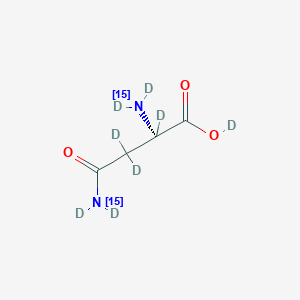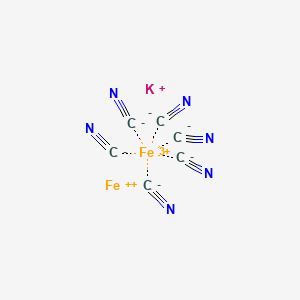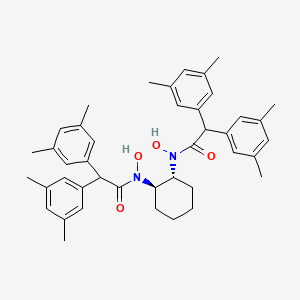
L-Asparagine-15N2,d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine-15N2,d8 is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with both nitrogen-15 and deuterium, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-15N2,d8 involves the incorporation of nitrogen-15 and deuterium into the L-Asparagine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with these isotopes. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: L-Asparagine-15N2,d8 can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid derivatives.
Reduction: Formation of reduced asparagine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of asparagine, such as aspartic acid, reduced asparagine, and substituted asparagine compounds.
Scientific Research Applications
L-Asparagine-15N2,d8 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of L-Asparagine-15N2,d8 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Asparagine. The isotopic labels allow researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, transport proteins, and cellular receptors.
Comparison with Similar Compounds
L-Asparagine-13C4,15N2: Labeled with carbon-13 and nitrogen-15.
L-Glutamine-15N2,d10: Labeled with nitrogen-15 and deuterium.
L-Phenylalanine-15N: Labeled with nitrogen-15.
Uniqueness: L-Asparagine-15N2,d8 is unique due to its dual labeling with nitrogen-15 and deuterium, which provides enhanced tracking capabilities in metabolic studies
This compound is a valuable tool in scientific research, offering insights into metabolic processes and aiding in the development of new pharmaceuticals and therapies. Its unique isotopic labeling makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C4H8N2O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5 |
InChI Key |
DCXYFEDJOCDNAF-VYGMAKJPSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)



![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)




